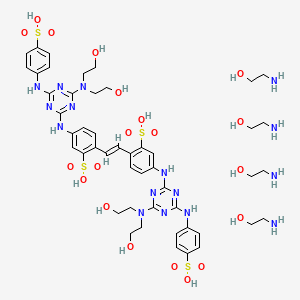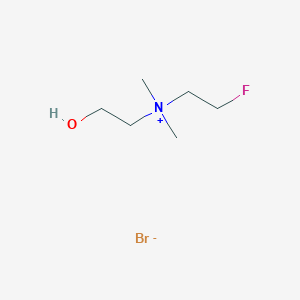
Fluoroethylcholine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroethylcholine bromide is a chemical compound with the molecular formula C6H15FNO.Br. It is a derivative of choline, where one of the ethyl groups is substituted with a fluorine atom. This compound is of significant interest in various fields, particularly in medical imaging and cancer research, due to its ability to act as a tracer in positron emission tomography (PET) scans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoroethylcholine bromide can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2-bromo-1-fluoroethane with dimethylaminoethanol in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be automated using solid-phase extraction (SPE) techniques. This method involves the use of solid-phase cartridges to purify the intermediate and final products, avoiding the need for high-performance liquid chromatography (HPLC). This approach not only simplifies the production process but also ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluoroethylcholine bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom significantly influences the reactivity of the compound, making it suitable for specific applications in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include dimethylaminoethanol and solvents like DMSO. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution reactions primarily yield fluoroethylcholine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Fluoroethylcholine bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is utilized in studies involving cell membrane dynamics and choline metabolism.
Medicine: this compound is a valuable tracer in PET scans for cancer diagnosis, particularly in detecting prostate cancer.
Industry: The compound finds applications in the development of new diagnostic tools and therapeutic agents.
Mecanismo De Acción
Fluoroethylcholine bromide exerts its effects by mimicking the natural substrate choline. It is actively transported into cells and phosphorylated by choline kinase. The phosphorylated form is then incorporated into the cell membrane as part of phosphatidylcholine. This process is particularly pronounced in cancer cells, which have an increased demand for choline due to rapid cell division .
Comparación Con Compuestos Similares
Similar Compounds
Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.
Choline: The natural substrate for choline kinase, involved in cell membrane synthesis.
Ethylcholine: A non-fluorinated analog of fluoroethylcholine.
Uniqueness
Fluoroethylcholine bromide stands out due to its fluorine substitution, which enhances its stability and imaging properties. Compared to fluoromethylcholine, this compound offers better imaging contrast and longer half-life, making it more suitable for clinical applications .
Propiedades
Número CAS |
733050-47-0 |
|---|---|
Fórmula molecular |
C6H15BrFNO |
Peso molecular |
216.09 g/mol |
Nombre IUPAC |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DRXWLBAUYAQVLX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCO)CCF.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


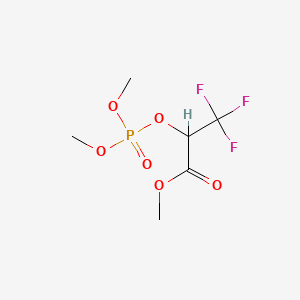
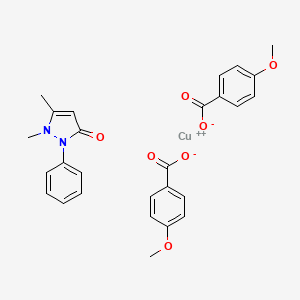
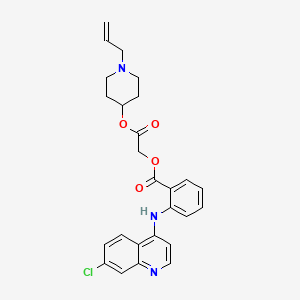
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
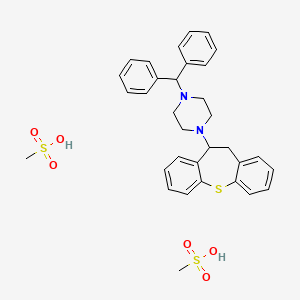
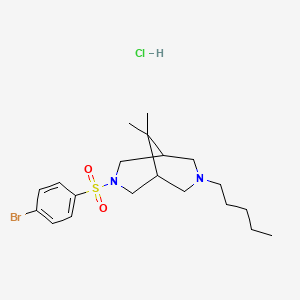
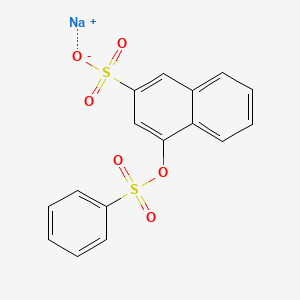
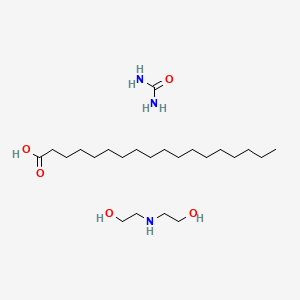
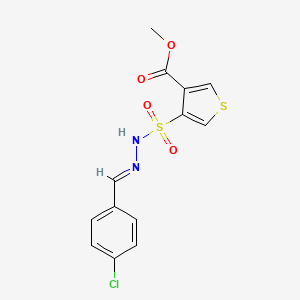

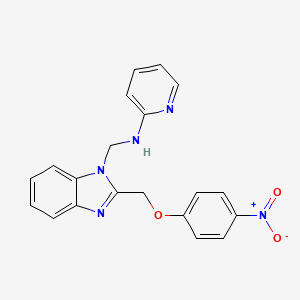
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
